molecular formula C13H21BO3 B599780 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde CAS No. 151075-22-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde

Cat. No.: B599780
CAS No.: 151075-22-8
M. Wt: 236.118
InChI Key: DWUFHGNKEUDZDC-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde is a boronic ester derivative that has gained significant attention in organic chemistry due to its versatile reactivity and applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexene ring with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde typically involves the formation of the dioxaborolane ring followed by its attachment to the cyclohexene ring. One common method includes the hydroboration of alkenes using pinacolborane in the presence of transition metal catalysts such as palladium or copper . The reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Palladium catalysts, aryl halides, and base such as potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde involves the reactivity of the boronic ester and aldehyde groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde is unique due to its combination of a boronic ester and an aldehyde group within a cyclohexene ring. This structure provides a versatile platform for various chemical transformations and applications in multiple fields.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h7,9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUFHGNKEUDZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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